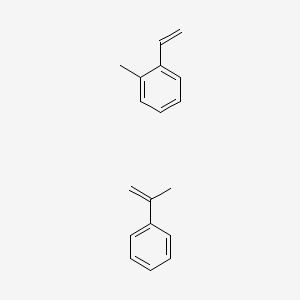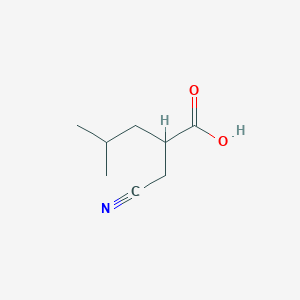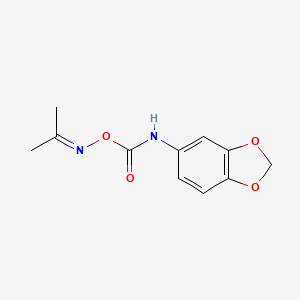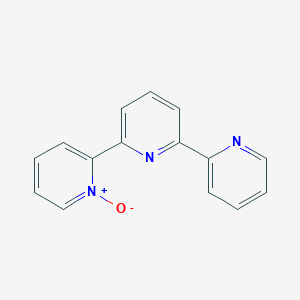![molecular formula C11H18O3 B13790349 (4S,5S,9R)-2,2,4-trimethyl-8-methylidene-1,3-dioxaspiro[4.4]nonan-9-ol](/img/structure/B13790349.png)
(4S,5S,9R)-2,2,4-trimethyl-8-methylidene-1,3-dioxaspiro[4.4]nonan-9-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(4S,5S,9R)-2,2,4-trimethyl-8-methylidene-1,3-dioxaspiro[4.4]nonan-9-ol is a complex organic compound characterized by its unique spirocyclic structure. This compound is notable for its potential applications in various fields, including chemistry, biology, and medicine. Its structure includes a spiro[4.4]nonane core, which is a bicyclic system with a dioxane ring fused to a nonane ring, and multiple chiral centers, making it an interesting subject for stereochemical studies.
Métodos De Preparación
The synthesis of (4S,5S,9R)-2,2,4-trimethyl-8-methylidene-1,3-dioxaspiro[4.4]nonan-9-ol can be achieved through several synthetic routes. One common method involves the regioselective cyclopropane cleavage of l-methyltricyclo[4.3.0.0^2,9]nonan-8-ols, which is derived from R-carvone in a stereocontrolled manner . This process involves multiple steps, including the formation of a tricyclic endo-alcohol and subsequent ring-opening reactions.
Análisis De Reacciones Químicas
(4S,5S,9R)-2,2,4-trimethyl-8-methylidene-1,3-dioxaspiro[4.4]nonan-9-ol undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as lithium aluminum hydride. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of ketones or carboxylic acids, while reduction can yield alcohols or alkanes .
Aplicaciones Científicas De Investigación
This compound has a wide range of scientific research applications. In chemistry, it is used as a chiral auxiliary in asymmetric synthesis, particularly in Diels-Alder reactions . In biology, it has potential applications in the study of enzyme mechanisms and protein-ligand interactions. In medicine, it is being explored for its potential as a therapeutic agent due to its unique structural properties. Additionally, it has industrial applications in the synthesis of complex organic molecules and as a building block for the development of new materials .
Mecanismo De Acción
The mechanism of action of (4S,5S,9R)-2,2,4-trimethyl-8-methylidene-1,3-dioxaspiro[4.4]nonan-9-ol involves its interaction with specific molecular targets and pathways. For instance, it can act as an antagonist of leukocyte function-associated antigen-1 (LFA-1), which is involved in cell adhesion processes . This interaction can inhibit the binding of LFA-1 to its ligands, thereby modulating immune responses and potentially providing therapeutic benefits in inflammatory diseases.
Comparación Con Compuestos Similares
(4S,5S,9R)-2,2,4-trimethyl-8-methylidene-1,3-dioxaspiro[4.4]nonan-9-ol can be compared with other spirocyclic compounds, such as 1,3-dioxaspiro[4.4]nonan-6-ol and 6-(2,2-dimethylpropanamido)spiro[4.4]nonan-1-ol These compounds share similar spirocyclic cores but differ in their substituents and stereochemistry The unique combination of methylidene and hydroxyl groups in (4S,5S,9R)-2,2,4-trimethyl-8-methylidene-1,3-dioxaspiro[4
Propiedades
Fórmula molecular |
C11H18O3 |
|---|---|
Peso molecular |
198.26 g/mol |
Nombre IUPAC |
(4S,5S,9R)-2,2,4-trimethyl-8-methylidene-1,3-dioxaspiro[4.4]nonan-9-ol |
InChI |
InChI=1S/C11H18O3/c1-7-5-6-11(9(7)12)8(2)13-10(3,4)14-11/h8-9,12H,1,5-6H2,2-4H3/t8-,9+,11+/m0/s1 |
Clave InChI |
GXUPJTLEDBKSRO-IQJOONFLSA-N |
SMILES isomérico |
C[C@H]1[C@@]2(CCC(=C)[C@H]2O)OC(O1)(C)C |
SMILES canónico |
CC1C2(CCC(=C)C2O)OC(O1)(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


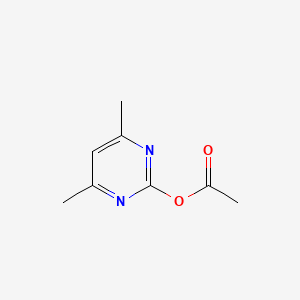
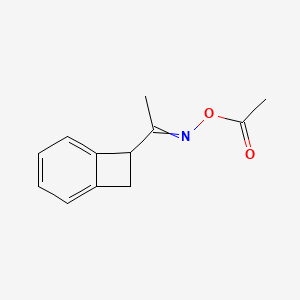
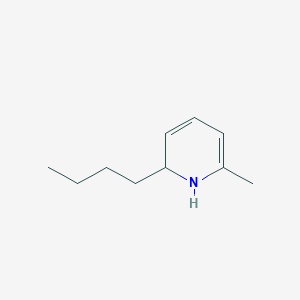
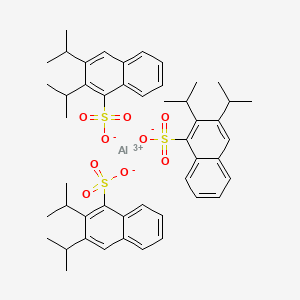
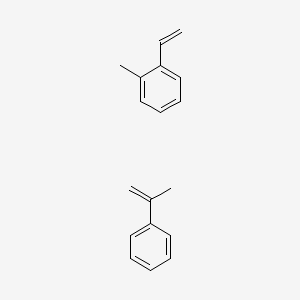
![(1S,5R,11R,13R,14R,16R,17R,18S,19S)-5-methyl-12-methylidene-7-azaheptacyclo[9.6.2.01,8.05,17.07,16.09,14.014,18]nonadecane-13,19-diol](/img/structure/B13790310.png)

